Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the formula C11H8ClNO3 . It is used in various fields of research, including life sciences and organic synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, involves several well-known classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety, forming a quinoline nucleus . The compound also contains a methyl ester group and a chlorine atom .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
“this compound” is a compound with the formula C11H8ClNO3 . The exact physical and chemical properties of this compound are not specified in the available literature.Scientific Research Applications
Medicinal Chemistry Applications
8-Hydroxyquinoline Derivatives in Drug Development
The scaffold of 8-hydroxyquinoline, closely related to Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, has drawn significant attention in medicinal chemistry due to its chromophoric properties and ability to detect metal ions. Over the past two decades, this compound has been explored for its potential in treating various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Its metal chelation properties make it a potent candidate for developing broad-spectrum drug molecules (Gupta, Luxami, & Paul, 2021).
Therapeutic Research Applications
Anti-malarial and Immunomodulatory Properties
Chloroquine and hydroxychloroquine, derived from 4-aminoquinoline, have been widely used as anti-malarial drugs and for their immunosuppressive properties. These compounds are known to reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. They are utilized in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis (Taherian, Rao, Malemud, & Askari, 2013).
Patent Analysis for Chloroquine Derivatives
Research and patents on chloroquine (CQ) and its derivatives, including hydroxychloroquine, have shown biochemical properties that are beneficial in managing infectious and noninfectious diseases. These findings underscore the potential for repurposing these compounds in various therapeutic applications beyond their traditional uses (Njaria, Okombo, Njuguna, & Chibale, 2015).
Clinical and Pharmacological Insights
Clinical and Pharmacological Evaluation
Hydroxychloroquine's role in systemic lupus erythematosus (SLE) illustrates the drug's effectiveness in autoimmune diseases management, highlighting its potential benefits and safety in treatment protocols. This compound, structurally related to this compound, demonstrates the importance of such derivatives in developing treatment strategies for chronic conditions (Ponticelli & Moroni, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKOZSDFPFCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586595 | |
Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-57-8 | |
Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.